
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is an organic compound that features both a bromine atom and a hydroxyphenyl group attached to a pentanone backbone. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one typically involves the bromination of a precursor compound. One common method involves the reaction of phenylpentanone with sodium bromide in the presence of hydrochloric acid and hydrogen peroxide. The reaction proceeds at room temperature, and the product is isolated after the mixture separates into layers and is washed with saturated sodium carbonate and saline .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide or amine groups.
Oxidation Reactions: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Grignard Reagents: Used for nucleophilic addition to the carbonyl group.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenylpentanones, while oxidation and reduction reactions can produce quinones and alcohols, respectively .
Aplicaciones Científicas De Investigación
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is used in a variety of scientific research applications:
Chemistry: As a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: For studying the effects of brominated compounds on biological systems.
Medicine: As a potential antimicrobial agent due to its activity against a wide range of bacteria and fungi.
Industry: In the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(4-hydroxyphenyl)pentan-1-one involves its reactivity with various molecular targets. The bromine atom and hydroxyphenyl group make it highly reactive, allowing it to interact with nucleophiles and electrophiles in biological systems. This reactivity underlies its antimicrobial properties, as it can disrupt the function of bacterial and fungal cell membranes .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-phenylpentan-1-one: Similar structure but lacks the hydroxyphenyl group.
Phenacyl Bromide: Another brominated ketone with a simpler structure.
Uniqueness
2-Bromo-1-(4-hydroxyphenyl)pentan-1-one is unique due to the presence of both a bromine atom and a hydroxyphenyl group, which confer distinct reactivity and biological activity. This makes it a versatile compound in both synthetic and biological applications .
Propiedades
Fórmula molecular |
C11H13BrO2 |
|---|---|
Peso molecular |
257.12 g/mol |
Nombre IUPAC |
2-bromo-1-(4-hydroxyphenyl)pentan-1-one |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-10(12)11(14)8-4-6-9(13)7-5-8/h4-7,10,13H,2-3H2,1H3 |
Clave InChI |
XUEHFPYMCBCVNF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(=O)C1=CC=C(C=C1)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


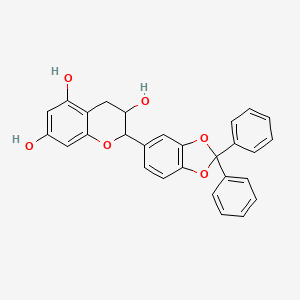
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)
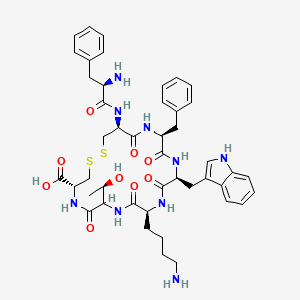
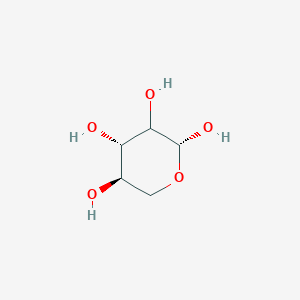

![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)
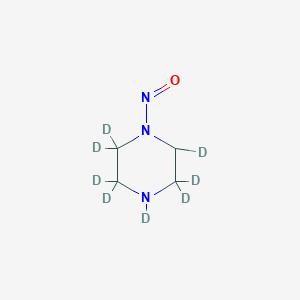
![(2R,3S,5R)-5-(4-benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-2-[(benzoyloxy)methyl]-4-methylideneoxolan-3-yl benzoate](/img/structure/B13401138.png)
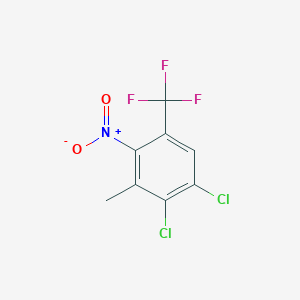

![4-[[3-(2-Amino-2-carboxyethyl)-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid](/img/structure/B13401145.png)
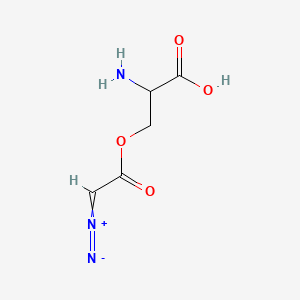
![10-Hydroxy-6a-[3-(4-hydroxyphenyl)prop-2-enoyloxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13401151.png)
![5-[1-Fluoro-3-hydroxy-7-(3-methylbutylamino)-5,6,7,8-tetrahydronaphthalen-2-yl]-1,1-dioxo-1,2,5-thiadiazolidin-3-one](/img/structure/B13401161.png)
